molecular formula C9H9FO2S B13574234 1-Phenylcyclopropane-1-sulfonyl fluoride

1-Phenylcyclopropane-1-sulfonyl fluoride

Cat. No.: B13574234
M. Wt: 200.23 g/mol
InChI Key: WRENOOIBRMVPPG-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-sulfonyl fluoride is a compound of significant interest in organic chemistry due to its unique structural features and reactivity. This compound belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. Sulfonyl fluorides have gained attention for their applications in various fields, including drug discovery, chemical biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with sulfonyl fluoride precursors under specific conditions. For instance, a mixture of (1R,2S,3R)-2-cyano-3-phenylcyclopropane-1-sulfonyl fluoride, 4-methoxyphenol, potassium carbonate, and dry acetonitrile can be stirred at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of readily available starting materials such as sulfonates or sulfonic acids. A one-pot synthesis method has been developed, which features mild reaction conditions and easy-to-operate reagents . This method allows for the efficient production of sulfonyl fluorides, including this compound, on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfones, and sulfonate esters .

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it an attractive target for nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with specific amino acids in proteins, leading to enzyme inhibition or protein labeling . The molecular targets and pathways involved include active-site amino acids in enzymes and proteins.

Comparison with Similar Compounds

1-Phenylcyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This structural feature makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

1-phenylcyclopropane-1-sulfonyl fluoride

InChI

InChI=1S/C9H9FO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

WRENOOIBRMVPPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)S(=O)(=O)F

Origin of Product

United States

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